

Application Note: ^1H and ^{13}C NMR Assignment for 2-Ethyl-3-methylpyridine

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Compound of Interest

Compound Name: 2-Ethyl-3-methylpyridine

Cat. No.: B3061148

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and assignment of ^1H and ^{13}C NMR spectra for **2-Ethyl-3-methylpyridine**. Due to the absence of published experimental data for this specific compound, this note also presents predicted chemical shifts and coupling constants based on the analysis of structurally related compounds. The methodologies and data presented herein serve as a valuable guide for researchers working with substituted pyridines.

Predicted NMR Data

The chemical shifts for **2-Ethyl-3-methylpyridine** are predicted based on the known values for pyridine and the substituent effects of ethyl and methyl groups. For comparison, the experimental data for related compounds such as 2-ethylpyridine and 2,3-lutidine are considered. The electron-donating nature of the alkyl groups is expected to shield the pyridine ring protons and carbons, causing upfield shifts relative to unsubstituted pyridine.

Table 1: Predicted ^1H NMR Data for **2-Ethyl-3-methylpyridine** in CDCl_3

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.30 - 7.40	d	7.5
H-5	6.95 - 7.05	t	7.5
H-6	8.35 - 8.45	d	5.0
-CH ₂ - (ethyl)	2.75 - 2.85	q	7.6
-CH ₃ (methyl)	2.25 - 2.35	s	-
-CH ₃ (ethyl)	1.25 - 1.35	t	7.6

Table 2: Predicted ¹³C NMR Data for **2-Ethyl-3-methylpyridine** in CDCl₃

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	158 - 160
C-3	131 - 133
C-4	135 - 137
C-5	120 - 122
C-6	147 - 149
-CH ₂ - (ethyl)	25 - 27
-CH ₃ (methyl)	18 - 20
-CH ₃ (ethyl)	13 - 15

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is as follows:

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of **2-Ethyl-3-methylpyridine** in approximately 0.6-0.7 mL of deuterated solvent.[\[1\]](#)[\[2\]](#) For ^{13}C NMR, a more concentrated solution of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[\[2\]](#)
- Solvent: Chloroform-d (CDCl_3) is a common solvent for non-polar organic compounds. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 can also be used depending on the sample's solubility.[\[2\]](#)
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). If not already present in the solvent, a small drop can be added.
- Procedure:
 - Weigh the desired amount of **2-Ethyl-3-methylpyridine** in a clean, dry vial.
 - Add the deuterated solvent containing TMS.
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - To remove any particulate matter which can affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
[\[1\]](#)
 - Cap the NMR tube securely.

2. NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Acquisition:

- Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

13C NMR Acquisition:

- Spectrometer Setup: Use the same locked and shimmed sample.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30').
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

3. Data Processing

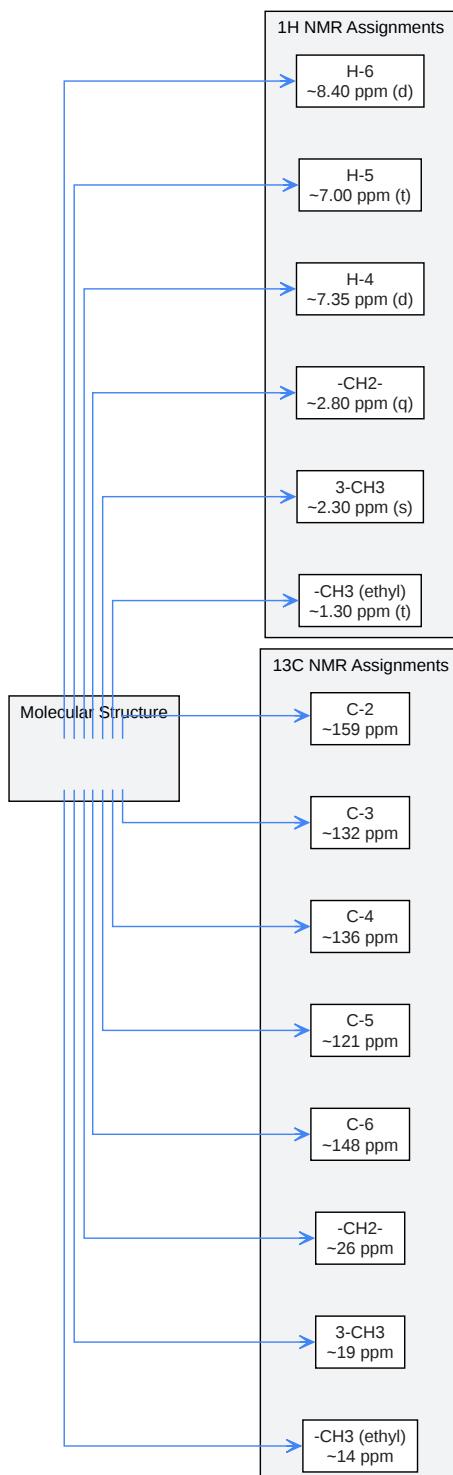
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the 1H spectrum.

- Pick the peaks in both ^1H and ^{13}C spectra.

Visualization of NMR Assignment

The following diagram illustrates the logical relationship between the molecular structure of **2-Ethyl-3-methylpyridine** and its predicted ^1H and ^{13}C NMR signals.

2-Ethyl-3-methylpyridine NMR Assignment

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Caption: Logical relationship of **2-Ethyl-3-methylpyridine** structure to its predicted NMR signals.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **2-Ethyl-3-methylpyridine**. The predicted spectral data, based on the analysis of similar structures, offers a reliable starting point for the assignment of experimentally obtained spectra. The detailed protocols for sample preparation and data acquisition are designed to ensure high-quality results, which are crucial for the unambiguous structural confirmation required in research and drug development.

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References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
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